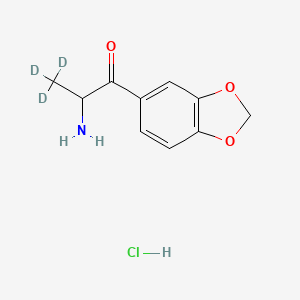

N-Demethyl Methylone-d3 Hydrochloride

Description

N-Demethyl Methylone-d3 Hydrochloride is a deuterated analog of methylone, a synthetic cathinone structurally related to MDMA (3,4-methylenedioxymethamphetamine). It is synthesized by replacing three hydrogen atoms in the N-methyl group with deuterium atoms (CD₃), resulting in a molecular formula of C₁₁H₁₁D₃ClNO₃ and a molar mass of 243.69 g/mol . This compound is primarily employed as a certified reference material (CRM) and internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of methylone in forensic, pharmacological, and toxicological studies . Methylone itself is a psychoactive substance found in "bath salts" and acts on monoaminergic systems by inhibiting serotonin, dopamine, and norepinephrine reuptake . The deuterated form enhances analytical accuracy by minimizing matrix interference during quantification .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

232.68 g/mol |

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)-3,3,3-trideuteriopropan-1-one;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H/i1D3; |

InChI Key |

VOQSBBVXFGPYKJ-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl Methylone-d3 Hydrochloride typically involves the deuteration of N-Demethyl Methylone. The process begins with the preparation of the non-deuterated compound, which is then subjected to deuterium exchange reactions. Common reagents used in these reactions include deuterated solvents and deuterium gas. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Demethyl Methylone-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Demethyl Methylone-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: Employed in studies investigating the metabolic pathways and biological effects of cathinone derivatives.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of similar compounds in biological systems.

Industry: Applied in the development and quality control of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Demethyl Methylone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. The compound acts as a substrate-type releaser, promoting the release of neurotransmitters such as dopamine and serotonin. This leads to increased extracellular concentrations of these neurotransmitters, resulting in stimulant effects. The molecular targets include dopamine transporters (DAT) and serotonin transporters (SERT), which are key pathways involved in its pharmacological activity.

Comparison with Similar Compounds

Key Observations :

- Deuterium substitution in the N-methyl group is a common strategy to stabilize compounds against metabolic degradation, enhancing their utility as internal standards .

- Structural diversity in core frameworks (e.g., benzodioxol vs. fluoroquinolone) dictates pharmacological activity and metabolic pathways .

Pharmacological and Metabolic Profiles

N-Demethyl Methylone-d3 HCl

- Pharmacology: Retains affinity for monoamine transporters but lacks intrinsic psychoactive effects due to deuterium substitution, making it ideal for analytical use .

- Metabolism: N-demethylation in non-deuterated methylone produces metabolites with reduced activity, but the deuterated form resists this pathway, prolonging its stability in analytical matrices .

N-Demethyl Norfloxacin HCl

Rac N-Demethyl Dapoxetine D3 HCl

- Deuterated analog of dapoxetine metabolites, used to study serotonin reuptake inhibition kinetics. No psychoactive effects reported .

N-Desmethyl Clomipramine-d3 HCl

Methodological Insights :

- Extraction techniques (e.g., methylene chloride vs. acetonitrile) significantly impact recovery rates for N-demethylated metabolites .

- Deuterated internal standards improve accuracy by compensating for ion suppression in MS-based assays .

Discussion on Toxicity and Environmental Impact

- Toxicity: N-Demethyl metabolites often exhibit altered toxicity compared to parent compounds. For example, pseudoaglycone degradates of spinosad are less toxic than N-demethyl metabolites, highlighting the structural determinants of ecotoxicity .

- Environmental Fate: N-Demethyl spinosyn metabolites persist in sediment and water, posing long-term ecological risks due to slow degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.